molecular formula C17H18N2O2S B495330 N-[4-[oxo(1-piperidinyl)methyl]phenyl]-2-thiophenecarboxamide CAS No. 353468-01-6

N-[4-[oxo(1-piperidinyl)methyl]phenyl]-2-thiophenecarboxamide

Cat. No. B495330
CAS RN: 353468-01-6
M. Wt: 314.4g/mol
InChI Key: MCAIPVUGMRIXBJ-UHFFFAOYSA-N
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Description

N-[4-[oxo(1-piperidinyl)methyl]phenyl]-2-thiophenecarboxamide is an aromatic amide.

Scientific Research Applications

  • Analgesic Potency : This compound has been synthesized and studied for its analgesic properties. Research indicates that certain substitutions on its structure can lead to extremely potent analgesics. For instance, a study by Van Daele et al. (1976) found that specific derivatives of this compound were significantly more potent than morphine in their analgesic effects (Van Daele et al., 1976).

  • Anti-Angiogenic and DNA Cleavage Activities : A study by Kambappa et al. (2017) investigated novel derivatives of this compound for their anti-angiogenic properties and DNA cleavage abilities. The findings showed that some derivatives effectively blocked the formation of blood vessels and exhibited significant DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

  • Anticonvulsant Properties : The structural analysis of anticonvulsant enaminones, including derivatives of this compound, has been explored. A study by Kubicki et al. (2000) examined the crystal structures of these compounds, contributing to the understanding of their anticonvulsant properties (Kubicki et al., 2000).

  • Antibacterial Activity : Research by Desai et al. (2011) focused on the synthesis of derivatives of this compound and their antibacterial efficacy. They found that these derivatives showed notable antibacterial activities against various bacterial strains (Desai et al., 2011).

  • Anti-Inflammatory Activity : A study by Rajasekaran et al. (1999) synthesized derivatives of this compound and evaluated their anti-inflammatory activity. Some derivatives exhibited potent anti-inflammatory effects, suggesting potential applications in this area (Rajasekaran et al., 1999).

properties

CAS RN

353468-01-6

Product Name

N-[4-[oxo(1-piperidinyl)methyl]phenyl]-2-thiophenecarboxamide

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4g/mol

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H18N2O2S/c20-16(15-5-4-12-22-15)18-14-8-6-13(7-9-14)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20)

InChI Key

MCAIPVUGMRIXBJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

solubility

35 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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